REACTION_CXSMILES
|
[C:1]([CH2:8][C:9]([OH:11])=[O:10])(=O)[CH2:2][CH2:3][CH2:4]CC.[C:12](Cl)(=O)[C:13]([Cl:15])=[O:14]>>[C:9]([O:11][CH2:12][C:13]([Cl:15])=[O:14])(=[O:10])[CH2:8][CH2:1][CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
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8.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)CC(=O)O
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess oxalyl chloride was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil that
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)(=O)OCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |